

Dechlorane 603: Chemical Profile, Synthesis, and Environmental Forensics

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Compound of Interest

Compound Name: Dechlorane 603

CAS No.: 13560-92-4

Cat. No.: B1670129

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Executive Summary

Dechlorane 603 (CAS 13560-92-4) is a highly chlorinated flame retardant belonging to the class of norbornene-derivative compounds. Historically produced as a replacement for Mirex, it has emerged as a persistent organic pollutant (POP) of concern due to its detection in environmental matrices (sediment, biota) and human serum.

For researchers in pharmaceutical and environmental toxicology, **Dechlorane 603** represents a critical analyte for "chemical safety" profiling. Its high lipophilicity (Log Kow > 9) and resistance to metabolic degradation necessitate rigorous analytical protocols for detection and impact assessment.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

Dechlorane 603 is characterized by a rigid, caged polycyclic structure formed via Diels-Alder cycloaddition. Its physicochemical profile drives its environmental persistence and bioaccumulation potential.

Table 1: Physicochemical Profile

Property	Specification
CAS Registry Number	13560-92-4
Chemical Name (IUPAC)	1,2,3,4,5,6,7,8,12,12,13,13-dodecachloro-1,4,4a,5,8,8a,9,9a,10,10a-decahydro-1,4:5,8:9,10-trimethanoanthracene
Common Synonyms	Dechlorane 603; Dec 603; DDC-Ant
Molecular Formula	C ₁₇ H ₈ Cl ₁₂
Molecular Weight	~637.7 g/mol
Physical State	White crystalline solid
Melting Point	> 300 °C (Decomposes)
Water Solubility	Insoluble (< 1 µg/L)
Lipophilicity (Log Kow)	> 9.0 (High Bioaccumulation Potential)
Vapor Pressure	Negligible (Solid phase dominates)

Synthesis & Structural Characterization[4][5]

The synthesis of **Dechlorane 603** follows a double Diels-Alder cycloaddition pathway. This mechanism explains the compound's extreme thermal stability and resistance to hydrolysis.

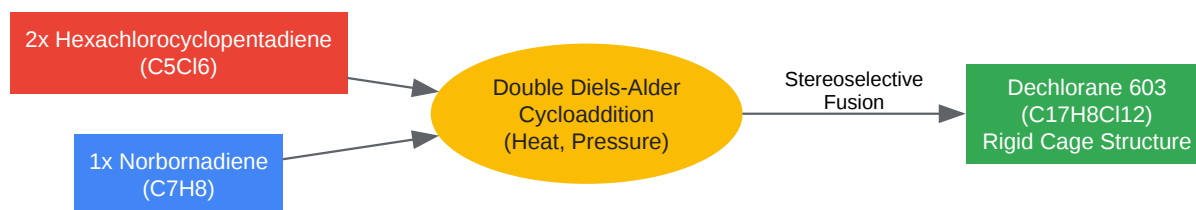
Reaction Mechanism

The formation involves the reaction of two molar equivalents of Hexachlorocyclopentadiene (HCCPD) with one molar equivalent of Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene).

- Step 1: The first HCCPD molecule undergoes [4+2] cycloaddition with one double bond of norbornadiene.
- Step 2: The second HCCPD molecule reacts with the remaining double bond of the intermediate, forming the fused "trimethanoanthracene" cage structure.

Visualization: Synthesis Pathway

The following diagram illustrates the stoichiometric assembly of the **Dechlorane 603** scaffold.



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Figure 1: Stoichiometric synthesis of **Dechlorane 603** via double Diels-Alder cycloaddition.

Analytical Methodology: Detection & Quantification

Due to its trace environmental presence and high matrix interference, analyzing **Dechlorane 603** requires Gas Chromatography coupled with Mass Spectrometry (GC-MS), preferably using Electron Capture Negative Ionization (ECNI) for enhanced sensitivity.

Experimental Protocol: Extraction and Cleanup

Note: This protocol is self-validating through the use of surrogate standards.

Phase 1: Sample Preparation

- Homogenization: Freeze-dry biological tissue (e.g., liver, serum) or sediment. Grind to a fine powder to maximize surface area.
- Spiking (Validation Step): Add a known quantity of ^{13}C -labeled **Dechlorane 603** or ^{13}C -Dechlorane Plus as an internal surrogate standard prior to extraction. This corrects for recovery losses.

Phase 2: Extraction

- Method: Pressurized Liquid Extraction (PLE) or Soxhlet Extraction.^[1]
- Solvent System: Dichloromethane (DCM) : n-Hexane (1:1 v/v).

- Duration: 16–24 hours (Soxhlet) or 2 cycles at 100°C/1500 psi (PLE).

Phase 3: Purification (Cleanup)

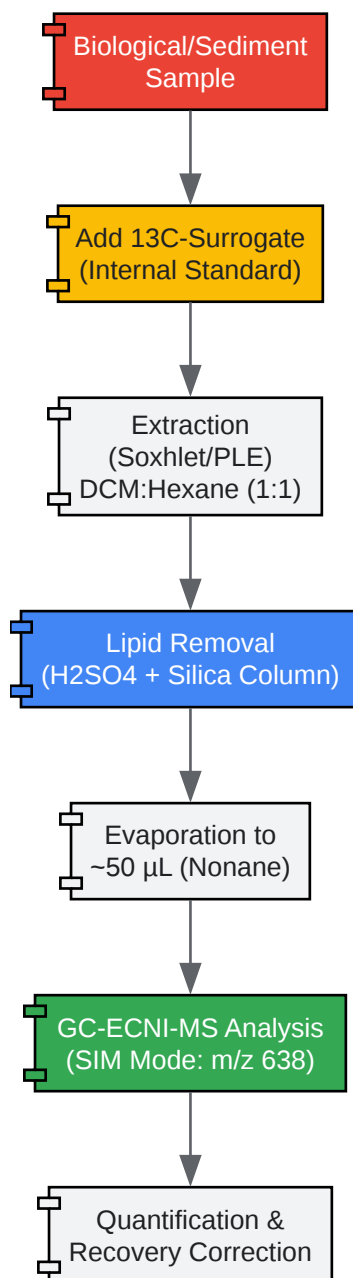
Dechlorane 603 is acid-stable, allowing for aggressive lipid removal.

- Acid Digestion: Treat extract with concentrated Sulfuric Acid (H₂SO₄) to degrade lipids. Shake and centrifuge; collect the organic layer.[2]
- Chromatography: Pass the extract through a Multilayer Silica Gel Column (Acid/Neutral/Base silica) to remove remaining polar interferences.
- Fractionation (Optional): Use Gel Permeation Chromatography (GPC) if high-molecular-weight interferences persist.

Phase 4: Instrumental Analysis (GC-ECNI-MS)

- Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[3]
- Carrier Gas: Helium (1.0 mL/min).
- Reagent Gas: Methane (for ECNI).
- Temperature Program: 100°C (2 min) → 20°C/min to 200°C → 5°C/min to 320°C (hold 10 min).
- Mass Spectrometry Settings:
 - Mode: Selected Ion Monitoring (SIM).
 - Target Ions (m/z):
 - Quantification: 638 (Cluster [M]⁻ or [M-Cl+H]⁻ isotope).
 - Confirmation: 636, 640.
 - Internal Standard: Monitor corresponding ¹³C ions.

Visualization: Analytical Workflow



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Figure 2: Step-by-step analytical workflow for trace detection of **Dechlorane 603**.^[4]

Environmental Fate & Toxicology

Persistence and Bioaccumulation

Dechlorane 603 exhibits extreme persistence due to its fully chlorinated, caged structure which sterically hinders enzymatic attack (e.g., by cytochrome P450s).

- Bioaccumulation: Studies have confirmed high Bioaccumulation Factors (BAF) in aquatic food webs. It has been detected in the liver of Atlantic cod, herring, and in human serum, indicating trophic magnification.
- Long-Range Transport: Its detection in remote regions (e.g., Arctic biota) classifies it as a substance capable of long-range atmospheric transport (LRT).[5]

Toxicological Profile

While acute toxicity data is limited compared to Dechlorane Plus, the structural similarity to Mirex (a banned pesticide) suggests potential for:

- Hepatotoxicity: Liver enlargement and oxidative stress.
- Endocrine Disruption: Potential interference with thyroid hormone transport due to structural mimicry.
- Developmental Toxicity: Observed in related norbornene-based flame retardants.

Note for Drug Developers: When screening novel compounds with similar caged-halogenated motifs, expect high metabolic stability and potential for phospholipidosis or accumulation in adipose tissue.

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